EM574, chemically known as N-demethyl-N-isopropyl-8,9-anhydroerythromycin A 6,9-hemiacetal, is a derivative of the macrolide antibiotic erythromycin A. [, , , , ] It belongs to a class of compounds known as "motilides," which exhibit gastrointestinal motor stimulating (GMS) activity similar to the natural hormone motilin. [, , , ] Unlike erythromycin, EM574 has significantly reduced antibacterial activity. [, ] This characteristic makes it a suitable candidate for investigating gastrointestinal motility disorders without the risk of antibiotic resistance.
The synthesis of idremcinal involves a series of chemical reactions that optimize the structural features necessary for its biological activity. The synthetic pathway includes the use of various reagents and conditions tailored to produce the desired macrolide structure. Key steps in the synthesis may involve:
Technical parameters such as temperature, reaction time, and solvent choice are critical in optimizing yield and ensuring the integrity of the synthesized compound .
Idremcinal's molecular structure is characterized by its macrolide backbone, which includes a large lactone ring connected to various substituents that contribute to its pharmacological properties. The structure can be detailed as follows:
The structural analysis indicates that idremcinal's design aims to maximize interaction with specific ion channels while minimizing unwanted side effects associated with traditional antibiotics .
Idremcinal participates in several chemical reactions that are crucial for its mechanism of action. These reactions primarily involve:
The compound's ability to selectively inhibit specific mutations while sparing wild-type channels is a significant aspect of its chemical behavior .
The mechanism by which idremcinal exerts its effects involves:
Experimental data support this mechanism, showing significant effects on ATP levels in cells expressing mutant KCNJ5 when treated with idremcinal .
Idremcinal exhibits several notable physical and chemical properties:
These properties are essential for determining formulation strategies for drug delivery .
Idremcinal has significant potential applications in the field of medicine, particularly for:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2